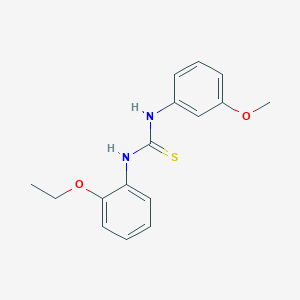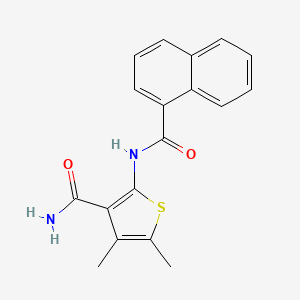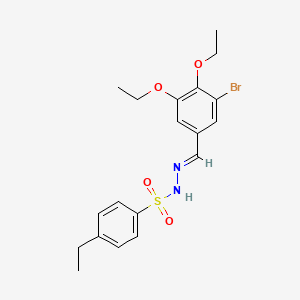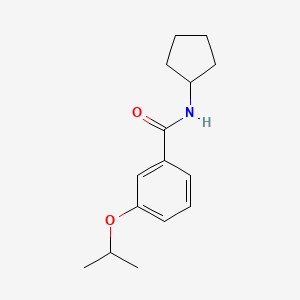![molecular formula C16H14N2OS B5739421 4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds, such as various pyridine and pyran derivatives, involves complex chemical reactions that provide insights into the potential synthesis pathways for the target compound. For instance, the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)pyridine-3-carbonitriles involves direct methods and refinement by full matrix least squares, hinting at the intricate process of synthesizing similar cyclopenta[b]pyridine derivatives (Moustafa & Girgis, 2007).
Molecular Structure Analysis
Molecular structure determination through X-ray crystallography offers detailed insights into the arrangement of atoms within a compound. Studies on related compounds reveal monoclinic and triclinic crystal systems with specific space groups, providing a framework for understanding the molecular structure of the target compound. The molecular packing, bond lengths, and valency angles are crucial parameters for analyzing its structure (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity and transformation of pyridine derivatives into various heterocyclic compounds through reactions like ring opening followed by ring closure highlight the versatile chemical properties of these molecules. This reactivity forms the basis for understanding the chemical reactions involving the target compound, indicating a potential for generating a wide range of derivatives with diverse biological and chemical applications (Halim & Ibrahim, 2022).
Physical Properties Analysis
Analyzing the physical properties of closely related compounds, including their stability, crystalline structure, and solubility, provides a foundation for predicting the physical characteristics of the target compound. For example, the stability of pyrazolo[4,3-b]pyridine derivatives up to certain temperatures and their polycrystalline structure inform the potential physical properties of the compound (El-Menyawy, Zedan, & Nawar, 2019).
Chemical Properties Analysis
The chemical properties of a compound, such as its reactivity, potential for hydrogen bonding, and ability to form stable derivatives, are essential for its application in various fields. The synthesis and characterization of related pyridine derivatives reveal insights into the chemical behavior of similar compounds, suggesting the chemical versatility and potential applications of the target compound (Goto et al., 1991).
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-16-13(9-17)15(10-5-7-11(19)8-6-10)12-3-2-4-14(12)18-16/h5-8,19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWFJBBYHLPXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=C1C#N)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)

![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)

